1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid
Overview
Description
1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with tert-butoxycarbonyl and carboxylic acid groups. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is amines . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets (amines) by acting as a protecting group . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds, particularly those that contain amines . By acting as a protecting group for amines, it allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of desired bonds and minimizes unwanted reactions with reactive functional groups . In some cases, this can lead to the production of novel compounds with potential medicinal applications .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by various environmental factors. For instance, the compound’s ability to protect amines is enhanced under aqueous conditions and in the presence of a base such as sodium hydroxide . Additionally, the compound’s stability and efficacy can be affected by temperature . For example, high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis of peptides and other biomolecules. The compound is often used in conjunction with coupling reagents to facilitate the formation of amide bonds. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces, which help stabilize the intermediate complexes formed during the reaction .
Cellular Effects
The effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid on cells and cellular processes are primarily related to its role as a protecting group. It can influence cell function by temporarily blocking reactive amine groups, thereby preventing unwanted side reactions during synthesis. This can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional groups necessary for these processes .
Molecular Mechanism
At the molecular level, 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid exerts its effects through the formation of stable carbamate linkages with amine groups. This interaction prevents the amine from participating in further reactions until the protecting group is removed. The removal process typically involves acidic conditions, which protonate the carbamate, leading to the release of the free amine and the formation of a tert-butyl cation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine. Long-term studies have shown that the compound can maintain its protective function for extended periods, but prolonged exposure to acidic environments can result in gradual degradation and loss of function .
Dosage Effects in Animal Models
The effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. Threshold effects have been observed, where the protective function is maintained up to a certain concentration, beyond which toxic effects become apparent .
Metabolic Pathways
1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is involved in metabolic pathways related to the synthesis and degradation of peptides and other biomolecules. It interacts with enzymes such as peptidases and proteases, which facilitate the removal of the protecting group during the final stages of synthesis. The compound can also affect metabolic flux by modulating the availability of free amine groups necessary for various biochemical reactions .
Transport and Distribution
Within cells and tissues, 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to easily cross cell membranes, while its interactions with binding proteins help regulate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound is often directed to specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of proteins. These targeting signals ensure that the compound exerts its protective function in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound often involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for deprotection
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and organic reactions.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Utilized as a semi-flexible linker in targeted protein degradation.
Uniqueness: 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and intermediates .
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGATBYIOGYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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